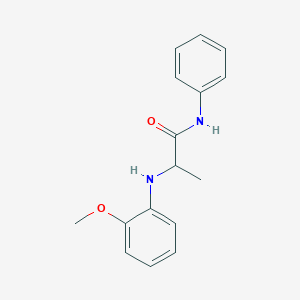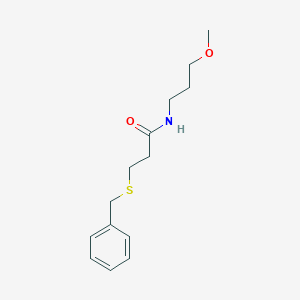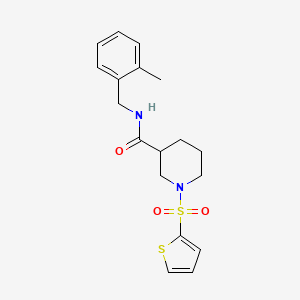
2-ethylbutyl 6-(4-ethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Overview
Description
2-ethylbutyl 6-(4-ethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C24H31NO3 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.23039385 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Pharmacokinetics
Compounds similar to "2-ethylbutyl 6-(4-ethylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate" have been studied for their metabolism and pharmacokinetics in the human body. For instance, research on the metabolism and disposition of β-carboline derivatives and other structurally related compounds reveals insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies often involve elucidating metabolic pathways, identifying metabolites, and assessing pharmacokinetic parameters such as half-life, clearance, and bioavailability (Krause & Dorow, 1993).
Toxicology
The toxicological assessment of compounds structurally related to "this compound" can provide insights into potential health risks, safety profiles, and mechanisms of toxicity. Studies may explore acute and chronic effects, dose-response relationships, and potential organ-specific toxicities. Understanding the toxicokinetics, such as how the compound and its metabolites are processed in the body, is also crucial (Nihlen et al., 1998).
Environmental Impact and Exposure
Research on the environmental impact and human exposure to structurally similar compounds focuses on their presence in the environment, routes of exposure, and potential health effects. Studies might investigate the persistence and bioaccumulation of these compounds, their degradation products, and exposure assessments through biomonitoring. Understanding the environmental fate of these compounds helps assess their potential ecological risks and inform regulatory decisions (Casas et al., 2011).
Drug Discovery and Development
Compounds with structural similarities to "this compound" may be explored for their therapeutic potential. Research in this area includes investigating their mechanism of action, efficacy in disease models, and potential as lead compounds in drug discovery. Such studies contribute to the development of new medications for various diseases, highlighting the importance of understanding the fundamental properties of these compounds (Rubenstein & Zeitlin, 1998).
Properties
IUPAC Name |
2-ethylbutyl 6-(4-ethylphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-5-16(6-2)14-28-24(27)23-15(4)22-20(25-23)12-19(13-21(22)26)18-10-8-17(7-3)9-11-18/h8-11,16,19,25H,5-7,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDVRSADSUTHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3=C(C(=C(N3)C(=O)OCC(CC)CC)C)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B4577352.png)

![1-(2-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4577359.png)
![2,6-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-quinolinamine](/img/structure/B4577366.png)

![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B4577379.png)


![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4577411.png)

![8-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4577424.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(pentafluorophenyl)acetamide](/img/structure/B4577438.png)

![2-oxo-2-(2-pyridinylamino)ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B4577467.png)
